molecular formula C9H18ClNO3 B3365988 [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride CAS No. 13052-13-6

[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride

Cat. No.: B3365988
CAS No.: 13052-13-6
M. Wt: 223.7 g/mol
InChI Key: NIBPGNKODUOZIW-UHFFFAOYSA-M
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Description

[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C9H18ClNO3 . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride typically involves the reaction of trimethylamine with glycidyl methacrylate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles such as , , and .

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in the synthesis of nanoparticles.
  • Employed in the preparation of polymeric materials with enhanced properties.

Biology:

  • Utilized in the formulation of antimicrobial agents.
  • Acts as a stabilizer for enzymes and proteins in biochemical assays.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Studied for its role in enhancing the efficacy of certain pharmaceuticals.

Industry:

  • Used in the production of personal care products such as shampoos and conditioners.
  • Employed in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. In biochemical applications, the compound stabilizes proteins by forming ionic interactions with charged amino acid residues.

Comparison with Similar Compounds

  • [2-Hydroxy-3-[(1-oxooctyl)oxy]propyl]trimethylammonium chloride
  • [2-Hydroxy-3-[(1-oxodecyl)oxy]propyl]trimethylammonium chloride

Comparison:

  • [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride is unique due to its specific alkyl chain length and functional groups, which confer distinct surfactant properties.
  • Similar compounds with longer alkyl chains may exhibit different solubility and surface activity characteristics.
  • The presence of different functional groups can alter the compound’s reactivity and interaction with biological molecules.

Properties

IUPAC Name

(2-hydroxy-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3.ClH/c1-5-9(12)13-7-8(11)6-10(2,3)4;/h5,8,11H,1,6-7H2,2-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBPGNKODUOZIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(COC(=O)C=C)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884569
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13052-13-6
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13052-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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